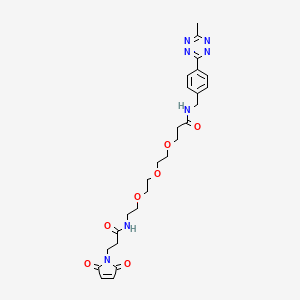
Me-Tet-PEG3-Maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Me-Tet-PEG3-Maleimide is a compound that serves as an Antibody-Drug Conjugate (ADC) linker. It contains three polyethylene glycol (PEG) units and features a tetrazine group and a maleimide group. The tetrazine group allows it to undergo a specific inverse electron demand Diels-Alder reaction (iEDDA) with compounds containing trans-cyclooctene (TCO) groups. The maleimide group degrades in aqueous media and is used in drug delivery studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Me-Tet-PEG3-Maleimide involves the coupling of a tetrazine group with a PEG linker and a maleimide group. The tetrazine group is introduced through a reaction with a suitable precursor, followed by the attachment of the PEG linker. The maleimide group is then coupled to the PEG linker under controlled conditions to ensure the stability and functionality of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction conditions and the purity of the final product. The maleimide-thiol reaction is commonly used in large-scale production due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
Me-Tet-PEG3-Maleimide undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder Reaction (iEDDA): The tetrazine group reacts with TCO groups under mild conditions to form stable adducts
Hydrolysis: The maleimide group degrades in aqueous media, leading to the formation of hydrolyzed products
Common Reagents and Conditions
Reagents: TCO-containing compounds, water (for hydrolysis).
Conditions: Mild temperatures and neutral pH for iEDDA reactions; aqueous media for hydrolysis
Major Products Formed
iEDDA Reaction: Stable adducts between the tetrazine group and TCO-containing compounds.
Hydrolysis: Hydrolyzed maleimide products
Scientific Research Applications
Me-Tet-PEG3-Maleimide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates
Biology: Employed in the development of bioconjugates for imaging and diagnostic purposes
Medicine: Utilized in drug delivery systems to improve the stability and targeting of therapeutic agents
Industry: Applied in the production of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of Me-Tet-PEG3-Maleimide involves its ability to undergo the iEDDA reaction with TCO-containing compounds. This reaction forms stable adducts that can be used to link various molecules together. The maleimide group, on the other hand, degrades in aqueous media, which can be exploited for controlled release in drug delivery systems .
Comparison with Similar Compounds
Similar Compounds
Tetrazine-PEG-Maleimide: Similar structure but with different PEG lengths.
Tetrazine-PEG4-Maleimide: Contains four PEG units instead of three.
Tetrazine-PEG2-Maleimide: Contains two PEG units instead of three
Uniqueness
Me-Tet-PEG3-Maleimide is unique due to its specific combination of three PEG units, a tetrazine group, and a maleimide group. This combination allows for efficient iEDDA reactions and controlled degradation in aqueous media, making it highly suitable for drug delivery and bioconjugation applications .
Properties
Molecular Formula |
C26H33N7O7 |
|---|---|
Molecular Weight |
555.6 g/mol |
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C26H33N7O7/c1-19-29-31-26(32-30-19)21-4-2-20(3-5-21)18-28-23(35)9-12-38-14-16-40-17-15-39-13-10-27-22(34)8-11-33-24(36)6-7-25(33)37/h2-7H,8-18H2,1H3,(H,27,34)(H,28,35) |
InChI Key |
GOTZKYCVLRMFON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


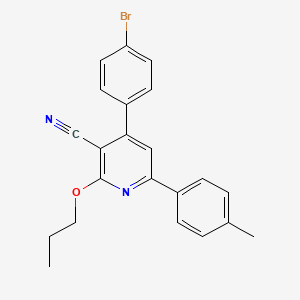

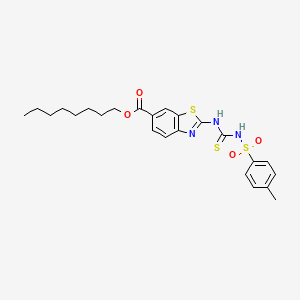
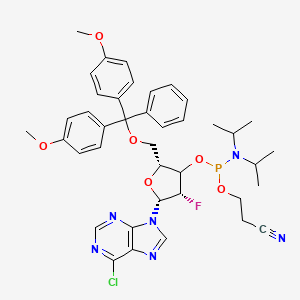
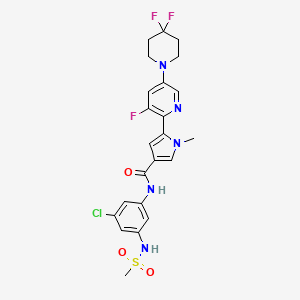
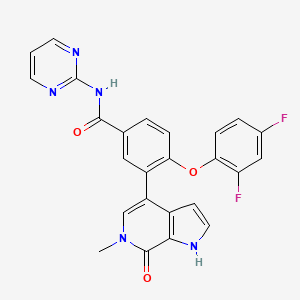
![disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383762.png)
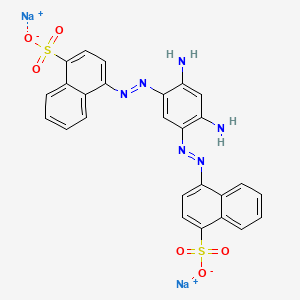
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12383790.png)
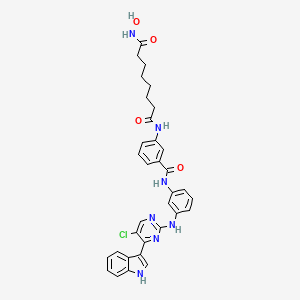

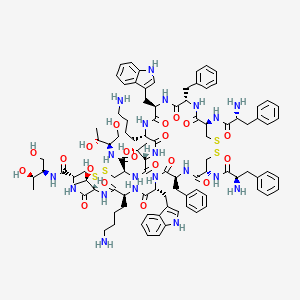
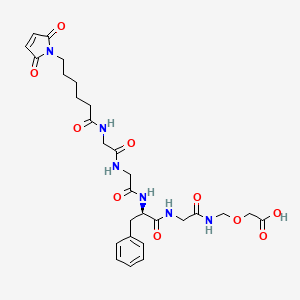
![[Des-Arg10]-HOE I40](/img/structure/B12383828.png)
